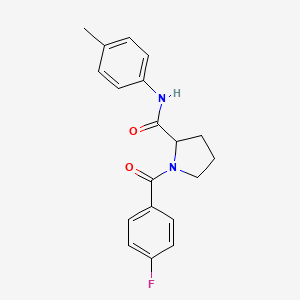
1-(4-fluorobenzoyl)-N-(4-methylphenyl)prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorobenzoyl)-N-(4-methylphenyl)prolinamide, also known as FPPP, is a chemical compound that belongs to the class of prolinamides. It has been widely used in scientific research due to its unique properties and mechanism of action.
Wirkmechanismus
1-(4-fluorobenzoyl)-N-(4-methylphenyl)prolinamide acts as a dopamine and serotonin reuptake inhibitor, which means that it blocks the reuptake of these neurotransmitters and increases their concentration in the synaptic cleft. This leads to an increase in the activation of dopamine and serotonin receptors, which can result in a variety of effects on the central nervous system.
Biochemical and Physiological Effects:
1-(4-fluorobenzoyl)-N-(4-methylphenyl)prolinamide has been shown to have a variety of biochemical and physiological effects, including increased locomotor activity, hyperthermia, and anxiogenic effects. It has also been shown to increase the release of dopamine and serotonin in the brain, which can lead to feelings of euphoria and pleasure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-fluorobenzoyl)-N-(4-methylphenyl)prolinamide in lab experiments is its high potency and selectivity for dopamine and serotonin receptors. This makes it a useful tool for studying the effects of drugs on these receptors. However, 1-(4-fluorobenzoyl)-N-(4-methylphenyl)prolinamide is also highly addictive and has been classified as a Schedule I controlled substance by the United States Drug Enforcement Administration, which limits its availability and use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(4-fluorobenzoyl)-N-(4-methylphenyl)prolinamide, including the development of new drugs that target dopamine and serotonin receptors, the study of the effects of 1-(4-fluorobenzoyl)-N-(4-methylphenyl)prolinamide on other neurotransmitter systems, and the investigation of the long-term effects of 1-(4-fluorobenzoyl)-N-(4-methylphenyl)prolinamide on the central nervous system. Additionally, research on the potential therapeutic uses of 1-(4-fluorobenzoyl)-N-(4-methylphenyl)prolinamide in the treatment of addiction and other psychiatric disorders is an important area of future research.
Synthesemethoden
The synthesis method of 1-(4-fluorobenzoyl)-N-(4-methylphenyl)prolinamide involves the reaction of 4-fluorobenzoyl chloride with N-(4-methylphenyl)prolinamide in the presence of a base such as triethylamine. The reaction results in the formation of 1-(4-fluorobenzoyl)-N-(4-methylphenyl)prolinamide as a white solid with a melting point of 147-148°C.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorobenzoyl)-N-(4-methylphenyl)prolinamide has been used in scientific research as a tool to study the mechanism of action of various drugs and their effects on the central nervous system. It has been shown to have a high affinity for dopamine and serotonin receptors, which are important neurotransmitters in the brain. 1-(4-fluorobenzoyl)-N-(4-methylphenyl)prolinamide has also been used to study the effects of drugs on the reward pathway in the brain, which is involved in addiction and drug abuse.
Eigenschaften
IUPAC Name |
1-(4-fluorobenzoyl)-N-(4-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-13-4-10-16(11-5-13)21-18(23)17-3-2-12-22(17)19(24)14-6-8-15(20)9-7-14/h4-11,17H,2-3,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYMLEZSCKGJQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-4-{3-[1-(2-furylmethyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6116514.png)
![4-(6-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6116521.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B6116530.png)
![N-methyl-N-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B6116537.png)
![2-[(4-methylphenyl)amino]-5-nitro-2,4,6-cycloheptatrien-1-one](/img/structure/B6116540.png)
![N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B6116548.png)
![N-(4-chlorophenyl)-N'-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)guanidine](/img/structure/B6116556.png)

![N-(2,4-dimethoxybenzyl)-3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6116587.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B6116593.png)
![N-(3-methoxybenzyl)-3-[1-(3-phenyl-2-propynoyl)-3-piperidinyl]propanamide](/img/structure/B6116598.png)
![2-(cyclobutylcarbonyl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6116610.png)
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6116617.png)
![1-(2-methylphenyl)-4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B6116625.png)